molecular formula C15H11ClO B1237703 4-Chlorochalcone CAS No. 956-04-7

4-Chlorochalcone

Cat. No. B1237703
CAS RN: 956-04-7
M. Wt: 242.7 g/mol
InChI Key: ABGIIXRNMHUKII-DHZHZOJOSA-N
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Patent
US08912186B2

Procedure details

Silica gel (5.26 g) was added to a solution of 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (0.636 g) and 3,5-bis(ethoxycarbonyl)-1,4-dihydro-2,6-dimethylpyridine (1 g) in toluene (20 ml). The slurry was stirred at 70° C. in the dark for 17 h. After removal of the solvent the residue was purified by flash chromatography on silica gel (petrol ether/ethyl acetate) to provide 3-(4-chlorophenyl)-1-phenylpropan-1-one (0.49 g) as colourless solid.
Quantity
0.636 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:11])=[CH:4][CH:3]=1.C(OC(C1CC(C(OCC)=O)=C(C)NC=1C)=O)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][C:10]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.636 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred at 70° C. in the dark for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (petrol ether/ethyl acetate)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.